Capsorubin is a red-orange carotenoid pigment found primarily in red pepper (Capsicum annuum L.) and Lilium pumilum Delile flowers. [, , ] It contributes to the vibrant red color of paprika and is also responsible for the red-orange color of tiger lily (Lilium lancifolium) flowers. [, ] Capsorubin, along with capsanthin, are the primary red carotenoids in paprika, exhibiting strong quenching activity of singlet oxygen and inhibiting lipid peroxidation induced by free radicals. [, , ] In Lilium pumilum, capsorubin is primarily found as diesters formed with saturated fatty acids, with myristic and lauric acids being the most prevalent. [] Capsorubin is known for its potent antioxidant properties and its potential role in protecting against UVB-induced DNA damage. [, ]
Capsorubin is primarily sourced from red peppers and certain tropical plants. It belongs to the class of carotenoids, specifically categorized as a keto-carotenoid due to the presence of keto groups in its molecular structure. This compound is synthesized in plants through a series of enzymatic reactions involving precursors such as antheraxanthin and violaxanthin, facilitated by the enzyme capsanthin-capsorubin synthase.
The synthesis of capsorubin can be achieved through various methods, including total synthesis and biosynthesis pathways in plants.
In plants, capsorubin is biosynthesized via the 2-C-methyl-D-erythritol 4-phosphate pathway. This pathway begins with the head-to-head condensation of two geranylgeranyl diphosphate molecules to form phytoene, followed by several desaturation and cyclization reactions leading to the formation of capsorubin from its precursors .
Capsorubin has a complex molecular structure characterized by its polyene chain and keto groups. The molecular formula for capsorubin is C40H56O2, indicating it contains 40 carbon atoms, 56 hydrogen atoms, and 2 oxygen atoms. The structural configuration includes multiple double bonds that contribute to its color properties and reactivity.
Capsorubin undergoes various chemical reactions typical for carotenoids:
These reactions are significant for both its stability in food products and its bioactive properties in biological systems.
The antioxidant mechanism of capsorubin involves scavenging free radicals and reactive oxygen species. This action helps mitigate oxidative stress in biological systems, contributing to health benefits associated with dietary intake of capsorubin-rich foods.
Capsorubin exhibits several notable physical and chemical properties:
Capsorubin has various applications across different fields:
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